molecular formula C23H26N4O3S B2592918 N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1214870-45-7

N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2592918
CAS No.: 1214870-45-7
M. Wt: 438.55
InChI Key: ODEWQMMTSNUIPL-UHFFFAOYSA-N
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Description

The compound “N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide” is a structurally complex molecule featuring a pyrazole core substituted with benzyl and propanamide groups, further functionalized with a sulfonamide-linked styrenyl moiety. Its synthesis and structural characterization likely involve crystallographic techniques, such as single-crystal X-ray diffraction (SC-XRD), which are commonly processed using software suites like SHELX and visualized via programs such as ORTEP-III or WinGX . These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming the compound’s geometry and stereoelectronic properties.

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-19(25-31(29,30)14-13-20-9-5-3-6-10-20)23(28)26(2)16-22-15-24-27(18-22)17-21-11-7-4-8-12-21/h3-15,18-19,25H,16-17H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEWQMMTSNUIPL-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN(N=C1)CC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N(C)CC1=CN(N=C1)CC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The benzyl group is then introduced through a benzylation reaction. The sulfonylamino group is added via a sulfonylation reaction, and the final product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on crystallographic software rather than chemical or pharmacological data for “N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide” or its analogs. Consequently, a direct comparison with structurally or functionally related compounds cannot be substantiated from the given sources. Below is a generalized framework for such comparisons, inferred from standard practices in crystallography and medicinal chemistry:

Table 1: Hypothetical Comparison Framework

Compound Name Structural Features Potential Applications Analytical Tools Used
Target Compound Pyrazole core, sulfonamide linker, styrenyl Not specified in evidence SHELX , ORTEP
Analog 1 (e.g., Celecoxib derivatives) Pyrazole-SO₂NH₂ motif COX-2 inhibition SHELXL , WinGX
Analog 2 (e.g., Styryl sulfonamides) Styrenyl-sulfonamide pharmacophore Kinase inhibition Similar crystallographic tools

Key Observations (Hypothetical):

Sulfonamide Linker : Unlike classic sulfonamide drugs (e.g., sulfamethoxazole), the (E)-styrenyl group in the target compound could enhance π-π stacking interactions in biological targets, a feature observed in kinase inhibitors .

Crystallographic Challenges: The compound’s anisotropic displacement parameters (modeled via SHELXL ) might require advanced refinement techniques compared to less complex analogs, as noted in high-resolution macromolecular studies .

Limitations:

  • No pharmacological or synthetic data are available in the evidence to validate these hypotheses.

Biological Activity

N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, commonly referred to by its CAS number 1214870-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O2S, with a molecular weight of approximately 438.5 g/mol. The compound features a complex structure that includes a benzylpyrazole moiety and a sulfonamide group, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group may interact with key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and subsequent apoptosis.
  • Modulation of Signaling Pathways : It may influence various signaling pathways such as the MAPK/ERK pathway, which is crucial in cell survival and proliferation.

Acute Toxicity

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models. LD50 values suggest a favorable safety margin; however, further studies are necessary to fully elucidate its long-term toxicity and potential side effects.

Environmental Impact

The compound has been classified as very toxic to aquatic life with long-lasting effects, raising concerns about its environmental impact. Careful consideration should be given to its use in pharmaceutical applications to mitigate potential ecological risks.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours.
    Cell LineIC50 (µM)Mechanism
    MCF-712Apoptosis induction
    A54915Cell cycle arrest
  • Antimicrobial Efficacy Study : In vitro tests against various bacterial strains indicated an MIC range from 32 µg/mL to 128 µg/mL for Gram-positive bacteria.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128

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